
7-Fluoro-5-phenyl-1,3-dihydro-2h-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- is a member of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound, with its unique fluorine and phenyl substitutions, exhibits distinct chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- typically involves the alkylation of a benzodiazepinone precursor. One common method includes the reaction of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which undergoes ammonolysis using methanolic ammonia to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise reaction conditions required for optimal production.
化学反応の分析
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where the fluorine or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation often involves alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzodiazepinones, which can have different pharmacological properties depending on the nature of the substituents.
科学的研究の応用
2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly GABAergic pathways.
Medicine: Investigated for its potential use as an anxiolytic, sedative, and anticonvulsant agent.
作用機序
The compound exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The fluorine and phenyl substitutions contribute to its unique binding affinity and pharmacokinetic profile .
類似化合物との比較
Similar Compounds
Flurazepam: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, used as a hypnotic agent.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- is unique due to its specific fluorine and phenyl substitutions, which confer distinct pharmacological properties. These substitutions can affect the compound’s binding affinity, metabolic stability, and overall efficacy compared to other benzodiazepines.
特性
CAS番号 |
2648-00-2 |
|---|---|
分子式 |
C15H11FN2O |
分子量 |
254.26 g/mol |
IUPAC名 |
7-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11FN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChIキー |
BHRKXOYRRFPATI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
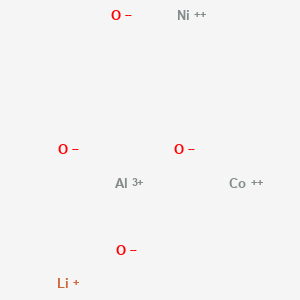
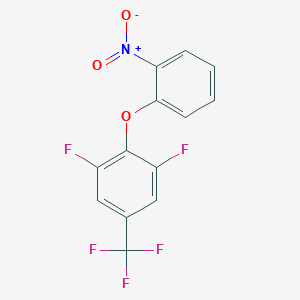
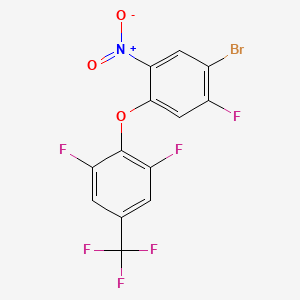
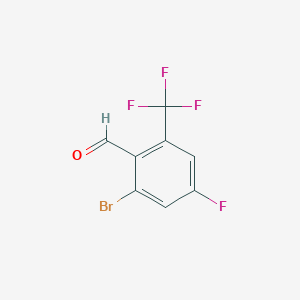
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)



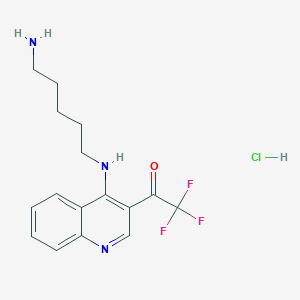
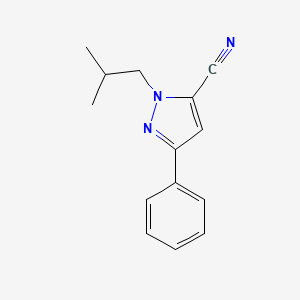
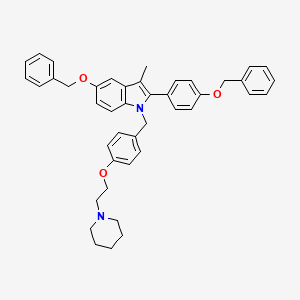
![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)

